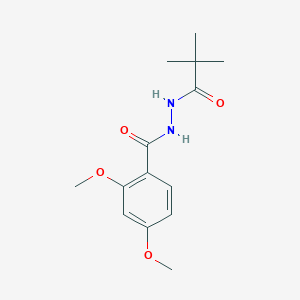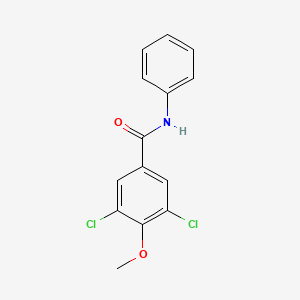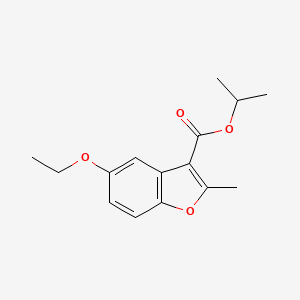
N'-(2,2-dimethylpropanoyl)-2,4-dimethoxybenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(2,2-dimethylpropanoyl)-2,4-dimethoxybenzohydrazide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a 2,2-dimethylpropanoyl group and a 2,4-dimethoxybenzohydrazide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,2-dimethylpropanoyl)-2,4-dimethoxybenzohydrazide typically involves the reaction of 2,4-dimethoxybenzoic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then treated with hydrazine hydrate to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of N’-(2,2-dimethylpropanoyl)-2,4-dimethoxybenzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N’-(2,2-dimethylpropanoyl)-2,4-dimethoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives of the benzene ring.
科学研究应用
N’-(2,2-dimethylpropanoyl)-2,4-dimethoxybenzohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of N’-(2,2-dimethylpropanoyl)-2,4-dimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
相似化合物的比较
Similar Compounds
- N’-(2,2-dimethylpropanoyl)isonicotinohydrazide
- {2-[(2,2-Dimethylpropanoyl)amino]-1,3-thiazol-4-yl}acetic acid
Uniqueness
N’-(2,2-dimethylpropanoyl)-2,4-dimethoxybenzohydrazide is unique due to the presence of both the 2,2-dimethylpropanoyl and 2,4-dimethoxybenzohydrazide groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
N'-(2,2-dimethylpropanoyl)-2,4-dimethoxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)13(18)16-15-12(17)10-7-6-9(19-4)8-11(10)20-5/h6-8H,1-5H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIFOKHZTIUWKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NNC(=O)C1=C(C=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3,4-dimethoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5859768.png)

![4-(7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol](/img/structure/B5859779.png)
![5-PHENYL-N-[(PYRIDIN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B5859787.png)
![2-[(4-bromophenyl)thio]-1H-benzimidazole](/img/structure/B5859795.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5859805.png)

![4-(acetylamino)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5859816.png)


![4-Oxo-4-[(4-phenyloxan-4-yl)methylamino]butanoic acid](/img/structure/B5859861.png)



